molecular formula C13H20N2O4 B8398039 Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate

Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate

Cat. No. B8398039
M. Wt: 268.31 g/mol
InChI Key: MNPCRMSKGYOOSG-UHFFFAOYSA-N
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Patent
US07875626B2

Procedure details

The oil from step 3 was dissolved in 10% acetic acid (250 ml) and the solution boiled under reflux for one hour. The cooled reaction mixture was evaporated, and the residue purified by flash chromatography (CH2Cl2: acetone 9:1-1:1) to give 4.00 g (36%) of the title compound as a semi-solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
C(OC([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][N:8]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:7]1=[O:19])=O)C>C(O)(=O)C>[N:8]1([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:9][CH2:10][C:11](=[O:12])[CH2:6][C:7]1=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C(N(CCC1=O)N1CCCCC1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (CH2Cl2: acetone 9:1-1:1)

Outcomes

Product
Name
Type
product
Smiles
N1(C(CC(CC1)=O)=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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